2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of aromatic rings, an oxadiazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the acetamide group and the dimethylphenoxy moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The aromatic rings and acetamide group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid: Similar in structure but with different functional groups.
4-(2-((3,4-Dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate: Shares the dimethylphenoxy moiety but has different substituents.
Uniqueness
2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-16(13(12)2)25-11-17(23)20-19-21-18(26-22-19)14-7-9-15(24-3)10-8-14/h4-10H,11H2,1-3H3,(H,20,22,23) |
InChI Key |
LUPJQHLEUGTKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.